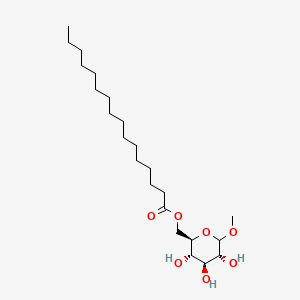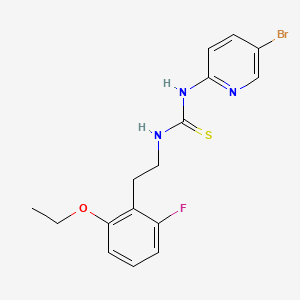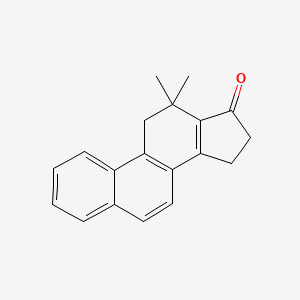
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- is a chemical compound with a complex structure characterized by multiple double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- typically involves multiple steps, including the formation of the hexaene backbone and the introduction of the dimethyl groups at the 12th position. Common synthetic routes may involve:
Formation of the Hexaene Backbone: This can be achieved through a series of aldol condensations and dehydrogenation reactions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the double bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple double bonds and ketone group allow it to participate in various biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Gona-1,3,5(10)-trien-17-one, 3-methoxy-: This compound has a similar hexaene backbone but differs in the functional groups attached.
Gona-1,3,5,7,9,15-hexaen-12-one: Another similar compound with variations in the position and type of functional groups.
Uniqueness
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- is unique due to its specific arrangement of double bonds and the presence of dimethyl groups at the 12th position, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
5837-18-3 |
|---|---|
Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
12,12-dimethyl-15,16-dihydro-11H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H18O/c1-19(2)11-16-13-6-4-3-5-12(13)7-8-14(16)15-9-10-17(20)18(15)19/h3-8H,9-11H2,1-2H3 |
InChI Key |
XOVIFIIYMMJPQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C4=C1C(=O)CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


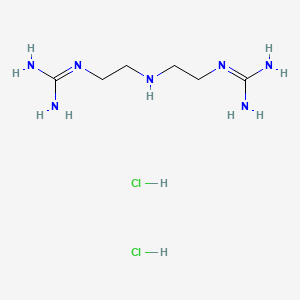
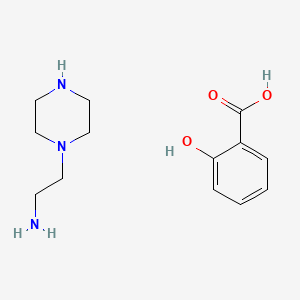


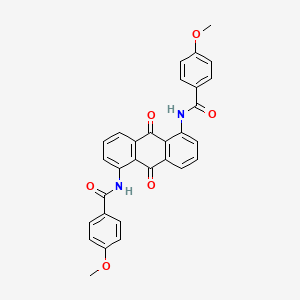
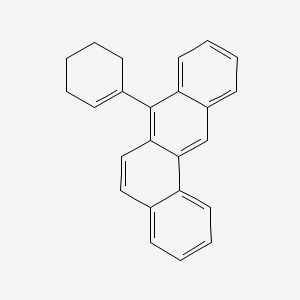
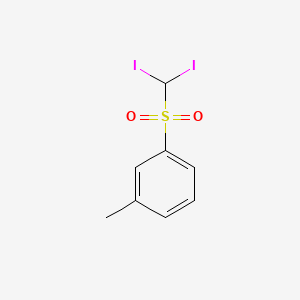
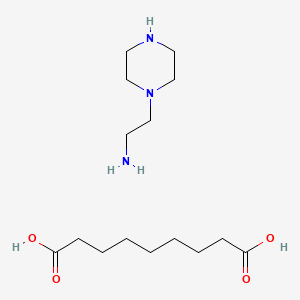
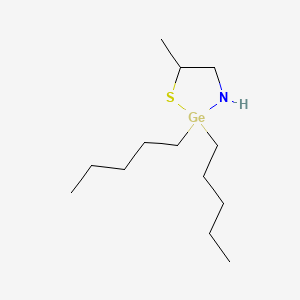

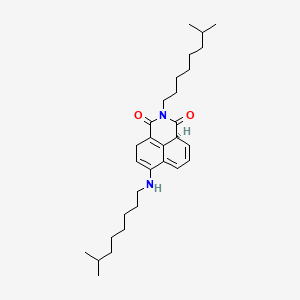
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
